3-Chloro-5-methoxyaniline;hydrochloride
Description
Nomenclature and Structural Context within Chloro-Methoxyaniline Derivatives
The systematic IUPAC name for the parent compound is 3-chloro-5-methoxyaniline (B31984). sigmaaldrich.com When protonated with hydrochloric acid, it forms the corresponding salt, 3-chloro-5-methoxyaniline hydrochloride. Structurally, it is one of several isomers of chloro-methoxyaniline, each distinguished by the relative positions of the chloro, methoxy (B1213986), and amino groups on the benzene (B151609) ring. This specific arrangement in the 3,5-meta-substituted pattern dictates its reactivity in electrophilic and nucleophilic substitution reactions.
The anilinium cation in the hydrochloride salt features a tetrahedral ammonium (B1175870) center, with the C-N bond being slightly elongated compared to the free aniline (B41778) base. chemicalbook.com The crystal structures of anilinium chlorides are often characterized by extensive hydrogen bonding networks between the anilinium protons and the chloride anions, which influences their solid-state properties. sigmaaldrich.comguidechem.com
Table 1: Chemical Identification of 3-Chloro-5-methoxyaniline and its Hydrochloride Salt
| Identifier | 3-Chloro-5-methoxyaniline | 3-Chloro-5-methoxyaniline;hydrochloride |
|---|---|---|
| CAS Number | 10272-06-7 chemicalbook.com | 141-85-5 (related structure) |
| Molecular Formula | C₇H₈ClNO chemicalbook.com | C₇H₉Cl₂N |
| Molecular Weight | 157.60 g/mol chemicalbook.com | 194.06 g/mol |
| IUPAC Name | 3-chloro-5-methoxyaniline sigmaaldrich.com | 3-chloro-5-methoxyanilinium chloride |
Historical Perspectives on the Research and Development of this compound
While a detailed historical timeline for the initial synthesis and characterization of 3-chloro-5-methoxyaniline hydrochloride is not extensively documented in readily available literature, its development can be contextualized within the broader history of substituted anilines. The synthesis of various aniline derivatives gained prominence in the late 19th and early 20th centuries, driven by the burgeoning dye industry and later, by the pharmaceutical and agrochemical sectors. atamanchemicals.com
The preparation of chloro-substituted anilines has historically involved the reduction of the corresponding nitroaromatics, a method that continues to be relevant. atamanchemicals.com The evolution of synthetic methodologies, such as regioselective halogenation and nucleophilic aromatic substitution, has provided more controlled access to specific isomers like 3-chloro-5-methoxyaniline. fishersci.com The use of such compounds as synthetic intermediates has grown with the increasing demand for complex, highly functionalized molecules in drug discovery and materials science.
Significance of this compound in Contemporary Chemical Research
The contemporary significance of 3-chloro-5-methoxyaniline hydrochloride lies primarily in its role as a key building block in the synthesis of high-value organic compounds. The distinct substitution pattern on the aromatic ring allows for selective functionalization, making it a valuable precursor in multi-step synthetic sequences.
A major area of its application is in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The anilino-quinazoline and anilino-pyridine scaffolds are common cores in many kinase inhibitors, and 3-chloro-5-methoxyaniline hydrochloride serves as a crucial amine component in constructing these frameworks. For instance, derivatives of 4-(anilino)quinazolines have been synthesized and evaluated as potent and selective c-Src kinase inhibitors, highlighting the utility of chloro-methoxyaniline moieties.
The presence of both a chloro and a methoxy group on the aniline ring provides medicinal chemists with opportunities to fine-tune the steric and electronic properties of the final drug candidate, potentially enhancing its binding affinity, selectivity, and pharmacokinetic profile.
Table 2: Physicochemical and Spectroscopic Data of 3-Chloro-5-methoxyaniline
| Property | Data |
|---|---|
| Melting Point | 33 °C chemicalbook.com |
| Boiling Point | 280.3 ± 20.0 °C (Predicted) echemi.com |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) echemi.com |
| ¹H NMR (CDCl₃, 300 MHz) of 5-Chloro-2-methoxyaniline | δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H), 3.81 (s, 3H) chemicalbook.com |
| ¹³C NMR of 3-Chloroaniline (B41212) hydrochloride | Spectral data available, specific shifts depend on solvent and instrument conditions. sigmaaldrich.com |
| IR Spectrum of 5-Chloro-2-methoxyaniline hydrochloride | KBr disc spectrum available, characteristic peaks for N-H, C-H, C=C, C-O, and C-Cl bonds are expected. |
Note: Specific experimental spectroscopic data for 3-Chloro-5-methoxyaniline hydrochloride was not readily available. Data for closely related isomers or the free base is provided for reference.
Properties
IUPAC Name |
3-chloro-5-methoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASDNQZDLDVDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Methoxyaniline;hydrochloride
Classical Approaches to the Synthesis of 3-Chloro-5-methoxyaniline (B31984);hydrochloride
Classical synthetic routes to 3-Chloro-5-methoxyaniline hydrochloride often rely on a series of well-established organic reactions, starting from readily available precursors. These multi-step pathways are designed to control the regiochemistry of the substitution on the aromatic ring.
Multi-Step Reaction Pathways and Intermediate Compounds
A common classical approach to synthesize 3-Chloro-5-methoxyaniline involves the initial preparation of a suitably substituted nitrobenzene (B124822) derivative, followed by reduction of the nitro group to an aniline (B41778). One such pathway commences with 3-chloroaniline (B41212).
The synthesis can be outlined as follows:
Formylation of 3-chloroaniline: The synthesis begins with the protection of the amino group of 3-chloroaniline. This is typically achieved through formylation, reacting 3-chloroaniline with formic acid to yield N-(3-chlorophenyl)formamide. This step is crucial to direct the subsequent nitration to the desired position and to prevent unwanted side reactions. patsnap.com
Nitration of N-(3-chlorophenyl)formamide: The intermediate, N-(3-chlorophenyl)formamide, undergoes nitration. The formyl protecting group directs the incoming nitro group to the position meta to the chlorine atom and ortho, para to the formamido group. This regioselectivity leads to the formation of N-(3-chloro-5-nitrophenyl)formamide.
Hydrolysis: The formyl group is then removed by hydrolysis, typically under basic conditions with a reagent like sodium hydroxide, to yield 3-chloro-5-nitroaniline (B1584287). chemicalbook.com
Reduction of the Nitro Group: The nitro group of 3-chloro-5-nitroaniline is subsequently reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in ethanol (B145695) or iron in acetic acid. youtube.com This step yields 3-chloro-5-aminoaniline.
Diazotization and Hydrolysis: The resulting diamine can then be selectively transformed. One of the amino groups is converted into a hydroxyl group via a diazotization reaction followed by hydrolysis. This produces 3-chloro-5-aminophenol.
Methylation: The phenolic hydroxyl group of 3-chloro-5-aminophenol is then methylated to form the methoxy (B1213986) group. This can be achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This step yields 3-Chloro-5-methoxyaniline.
Formation of the Hydrochloride Salt: Finally, 3-Chloro-5-methoxyaniline is converted to its hydrochloride salt by treatment with hydrochloric acid. youtube.comorgsyn.orgresearchgate.netprepchem.com This is often done by dissolving the aniline in a suitable solvent and adding a solution of hydrochloric acid, followed by precipitation or evaporation to obtain the crystalline salt. youtube.comorgsyn.orgresearchgate.netprepchem.com
Table 1: Key Intermediates in the Classical Synthesis of 3-Chloro-5-methoxyaniline;hydrochloride
| Intermediate Compound | Molecular Formula | Key Reaction Step |
| N-(3-chlorophenyl)formamide | C₇H₆ClNO | Formylation of 3-chloroaniline |
| N-(3-chloro-5-nitrophenyl)formamide | C₇H₅ClN₂O₃ | Nitration |
| 3-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | Hydrolysis |
| 3-Chloro-5-aminoaniline | C₆H₇ClN₂ | Reduction |
| 3-Chloro-5-aminophenol | C₆H₆ClNO | Diazotization and Hydrolysis |
| 3-Chloro-5-methoxyaniline | C₇H₈ClNO | Methylation |
Regioselectivity and Control in Aniline Functionalization
Achieving the desired 1,3,5-substitution pattern is a central challenge in the synthesis of 3-Chloro-5-methoxyaniline. The directing effects of the substituents on the benzene (B151609) ring play a critical role in determining the outcome of electrophilic aromatic substitution reactions.
In the classical pathway described above, the formylation of the amino group in 3-chloroaniline is a key step for controlling regioselectivity. The formamido group is an ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The nitration of N-(3-chlorophenyl)formamide is therefore directed to the position that is para to the formamido group and meta to the chlorine, leading to the desired 3-chloro-5-nitro intermediate.
Without the protection of the amino group, direct nitration of 3-chloroaniline would lead to a mixture of isomers, with the primary products being 2-nitro-3-chloroaniline and 4-nitro-3-chloroaniline, making the synthesis of the desired 3,5-disubstituted product inefficient.
Modern Catalytic Methods for the Synthesis of this compound
Modern synthetic chemistry offers more efficient and selective methods for the construction of substituted anilines, often employing transition metal catalysts or organocatalysts.
Transition Metal-Mediated Transformations
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of anilines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming carbon-nitrogen bonds. nih.govrsc.org
A potential modern route to 3-Chloro-5-methoxyaniline could involve the Buchwald-Hartwig amination of a suitable aryl halide. For instance, starting from 1,3-dichloro-5-methoxybenzene, a selective amination at one of the chloro positions could potentially yield the target molecule. sigmaaldrich.com The challenge in this approach lies in achieving selective mono-amination over di-amination. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be carefully optimized to favor the desired product.
Table 2: Potential Buchwald-Hartwig Amination for 3-Chloro-5-methoxyaniline Synthesis
| Aryl Halide | Amine Source | Catalyst/Ligand System | Potential Product |
| 1,3-Dichloro-5-methoxybenzene | Ammonia (B1221849) or an ammonia equivalent | Pd catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos) | 3-Chloro-5-methoxyaniline |
Organocatalytic and Biocatalytic Approaches
Organocatalysis and biocatalysis are emerging as powerful tools in organic synthesis, often offering milder reaction conditions and improved selectivity. While specific organocatalytic or biocatalytic methods for the direct synthesis of 3-Chloro-5-methoxyaniline are not yet widely reported, the principles of these fields can be applied to develop novel synthetic routes.
For instance, organocatalysts could potentially be employed to control the regioselectivity of chlorination or amination reactions on substituted benzene rings, offering an alternative to traditional methods. Biocatalysis, using enzymes, could offer highly selective and environmentally friendly routes for functional group transformations, such as the reduction of a nitro group or the methylation of a hydroxyl group.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. These principles can be applied to the synthesis of 3-Chloro-5-methoxyaniline hydrochloride to reduce waste, use less hazardous materials, and improve energy efficiency.
Key areas for applying green chemistry principles include:
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. For example, some amination reactions can be carried out in water. nih.gov
Catalysis: Utilizing catalytic methods, both transition metal-based and organocatalytic, can reduce the need for stoichiometric reagents and minimize waste. specchemonline.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. specchemonline.com Electrochemical methods for aniline synthesis, for instance, can be performed at room temperature and pressure. specchemonline.comchemistryworld.com
An example of a greener approach to a step in the classical synthesis is the acetylation of anilines. Using a magnesium sulfate-glacial acetic acid system can be a more benign alternative to the traditional use of acetic anhydride (B1165640). ijtsrd.com Similarly, the reduction of the nitro group can be achieved using greener methods like catalytic hydrogenation with a recyclable catalyst or electrochemical reduction. youtube.comspecchemonline.com
By integrating these principles, the synthesis of 3-Chloro-5-methoxyaniline hydrochloride can be made more sustainable and environmentally responsible.
Solvent-Free and Aqueous Reaction Systems
The synthesis of aromatic amines, including 3-Chloro-5-methoxyaniline, traditionally involves the reduction of the corresponding nitroaromatic compound, in this case, 1-chloro-3-methoxy-5-nitrobenzene (B2937181). Historically, these reductions were performed using organic solvents. However, contemporary green chemistry principles have spurred the development of solvent-free and aqueous reaction systems to reduce volatile organic compound (VOC) emissions and simplify product isolation.
Aqueous Reaction Systems: Catalytic hydrogenation in aqueous systems has emerged as a viable and environmentally friendly alternative. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Recent studies have demonstrated the high efficiency of palladium-based catalysts for the reduction of nitroarenes in water. For instance, a catalyst system using palladium supported on glass wool (Pd@GW) has shown exceptional performance for the reduction of nitrobenzene to aniline at room temperature and ambient pressure in aqueous solutions, achieving 100% conversion. nih.gov This type of flow catalysis system is robust, allows for easy separation of the product, and the catalyst can be reused over extended periods, making it suitable for various substituted nitroaromatics. nih.gov The reduction can be carried out using sodium borohydride (B1222165) or hydrogen gas as the reducing agent in the aqueous medium. nih.gov
Another approach in aqueous media involves the use of metal powders, like iron, in the presence of an acid. While effective, this method is falling out of favor due to the large amount of iron sludge produced as a byproduct. rsc.org
Solvent-Free Reaction Systems: Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. One notable method is the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent with a suitable catalyst under microwave irradiation. unimi.it This technique often leads to rapid reaction times and high yields while eliminating the need for a solvent. The combination of a supported catalyst, such as iron(III) oxide-MgO, with hydrazine hydrate can effectively reduce aromatic nitro compounds without a solvent. unimi.it These solvent-free approaches not only prevent pollution but can also be more energy-efficient.
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Strategies for synthesizing 3-Chloro-5-methoxyaniline hydrochloride are increasingly evaluated based on their atom economy and associated waste generation.
Catalytic Hydrogenation: The catalytic hydrogenation of 1-chloro-3-methoxy-5-nitrobenzene to 3-Chloro-5-methoxyaniline is an example of a highly atom-economical reaction.
Reaction: C₇H₆ClNO₃ + 3H₂ → C₇H₈ClNO + 2H₂O
In this ideal reaction, the only byproduct is water. Since the catalyst (e.g., Pd/C) is used in small quantities and is not consumed, the theoretical atom economy approaches 100%. This contrasts sharply with older, stoichiometric reduction methods.
Stoichiometric Reduction: Classical methods, such as the Bechamp reduction using iron filings and hydrochloric acid, have a significantly lower atom economy. rsc.orgncert.nic.in
Reaction (Simplified): 4C₇H₆ClNO₃ + 9Fe + 4H₂O → 4C₇H₈ClNO + 3Fe₃O₄
This process generates large quantities of iron oxide sludge, which is a major waste disposal issue and drastically reduces the atom economy. rsc.org Similarly, reductions using tin (Sn) and HCl, while effective, produce tin-based waste products that are difficult to manage and recycle.
Waste Minimization: The primary strategy for waste minimization in the production of 3-Chloro-5-methoxyaniline hydrochloride is the shift from stoichiometric reductants to catalytic systems. rsc.org Key waste minimization efforts include:
Catalyst Recycling: Developing robust catalysts that can be easily separated from the reaction mixture and reused multiple times.
Avoiding Hazardous Reagents: Replacing toxic reagents like hydrazine with greener alternatives or using them in closed-loop, solvent-free systems to minimize exposure and waste. unimi.it
Process Intensification: Using technologies like flow chemistry, which can improve reaction control, reduce byproduct formation, and minimize solvent usage compared to batch processing. nih.gov
Byproduct Valorization: Investigating potential uses for byproducts from less atom-economical routes, though this is often challenging. For example, technologies are being explored to convert waste from aromatic amine production into non-toxic compounds. witpress.com
Impact of Synthetic Routes on Purity and Scalability in Research Settings
The choice of synthetic methodology has a direct and significant impact on the purity of the resulting 3-Chloro-5-methoxyaniline hydrochloride and the feasibility of scaling the synthesis from laboratory to pilot or industrial production.
Purity: The purity of the final product is often dictated by the selectivity of the reaction and the ease of purification.
Catalytic Hydrogenation: This method is generally highly selective. By carefully selecting the catalyst (e.g., Pd, Pt, or Rh-based) and controlling reaction parameters such as temperature, pressure, and solvent, side reactions like dehalogenation (loss of the chlorine atom) can be minimized. researchgate.net The workup for these reactions is typically straightforward, involving filtration of the catalyst followed by precipitation and isolation of the hydrochloride salt, leading to a high-purity product.
Metal/Acid Reduction: Reductions with metals like iron or tin can lead to more impurities. rsc.org The strongly acidic conditions and high temperatures can sometimes promote side reactions. Furthermore, the product is isolated from a complex mixture containing large amounts of metal salts, which can complicate purification and lead to contamination of the final product.
Scalability: Scalability is a critical factor for any commercially viable chemical process.
Catalytic Hydrogenation: This process is highly scalable. The use of specialized hydrogenation reactors allows for excellent control over reaction parameters, ensuring consistent product quality even at a large scale. The primary challenges in scaling up are managing the handling of flammable hydrogen gas and ensuring efficient catalyst mixing and recovery. Flow chemistry setups are particularly advantageous for scalability, offering superior heat and mass transfer, which enhances safety and efficiency. nih.gov
Metal/Acid Reduction: Scaling up these reactions presents significant challenges. The reactions are often highly exothermic, making temperature control difficult in large reactors. The handling of large quantities of corrosive acids and the filtration and disposal of vast amounts of metal sludge are major logistical and environmental hurdles that limit the scalability of this method. rsc.org
The following table provides a comparative overview of two primary synthetic routes to 3-Chloro-5-methoxyaniline.
| Feature | Catalytic Hydrogenation | Metal/Acid Reduction (e.g., Fe/HCl) |
| Precursor | 1-chloro-3-methoxy-5-nitrobenzene | 1-chloro-3-methoxy-5-nitrobenzene |
| Reducing Agent | H₂ gas | Iron (Fe) powder |
| Solvent/Medium | Methanol, Ethanol, Water nih.gov | Water, Ethanol |
| Catalyst/Reagent | Pd/C, PtO₂, Raney Nickel | Hydrochloric Acid (HCl) |
| Atom Economy | High (approaching 100%) | Low rsc.org |
| Key Waste Stream | Minimal (spent catalyst, recyclable) | Large volume of iron oxide sludge rsc.org |
| Purity Profile | Generally high, low risk of metal contamination | Can contain residual metal salts, requiring extensive purification |
| Scalability | Excellent, especially with flow reactors nih.gov | Poor, due to exotherms and solid waste handling rsc.org |
Reactivity and Reaction Mechanisms of 3 Chloro 5 Methoxyaniline;hydrochloride
Nucleophilic Reactivity of the Amino Group in 3-Chloro-5-methoxyaniline (B31984);hydrochloride
The amino group (-NH2) on the aromatic ring is a potent nucleophile, readily participating in a variety of chemical transformations. However, in its hydrochloride salt form, the amine exists as an ammonium (B1175870) ion (-NH3+), which is not nucleophilic. Therefore, a basic workup is a prerequisite for the reactions described below.
Formation of Amides, Ureas, and Related Derivatives
Once deprotonated, the free amine of 3-Chloro-5-methoxyaniline can react with various electrophiles to form stable amide and urea (B33335) derivatives.
Amide Formation: The reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl byproduct) yields N-(3-chloro-5-methoxyphenyl)amides. This reaction is a standard method for protecting the amino group or for synthesizing biologically active molecules.
Urea Formation: The synthesis of ureas can be achieved through several pathways. organic-chemistry.org A common method involves the reaction of the amine with an isocyanate. commonorganicchemistry.com This addition reaction is typically straightforward and does not require a catalyst. commonorganicchemistry.com Alternatively, reaction with carbamates can also produce ureas. commonorganicchemistry.com Another approach is the use of phosgene (B1210022) or its safer solid equivalent, triphosgene, which reacts with two equivalents of the amine to form a symmetrical urea. commonorganicchemistry.com For the synthesis of unsymmetrical ureas, carbonyldiimidazole (CDI) is a useful reagent, though careful control of reaction conditions is necessary to avoid the formation of symmetrical byproducts. commonorganicchemistry.com A metal-free method utilizing carbon dioxide as a C1 building block has also been developed for urea synthesis at ambient temperature and pressure. organic-chemistry.org
| Reagent Type | Product | General Reaction Conditions |
| Acyl Chloride/Anhydride (B1165640) | Amide | Base (e.g., pyridine (B92270), triethylamine) |
| Isocyanate | Urea | Suitable solvent (e.g., DMF, THF, DCM) at room temperature commonorganicchemistry.com |
| Carbamate | Urea | |
| Phosgene/Triphosgene | Symmetrical Urea | |
| Carbonyldiimidazole (CDI) | Unsymmetrical Urea | Careful order of addition commonorganicchemistry.com |
Diazotization and Subsequent Coupling Reactions
Aromatic primary amines are precursors to diazonium salts, which are versatile intermediates in organic synthesis. slideshare.net The reaction of 3-Chloro-5-methoxyaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) leads to the formation of the corresponding diazonium salt. globalresearchonline.net This process is known as diazotization. slideshare.net
The resulting 3-chloro-5-methoxydiazonium salt is an electrophile and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, in a process called azo coupling. slideshare.netglobalresearchonline.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner. researchgate.net Azo compounds are characterized by the -N=N- functional group and are often intensely colored, finding use as dyes. globalresearchonline.net Tandem diazotization/azo coupling reactions have been developed for the synthesis of various heterocyclic systems. beilstein-journals.org
Electrophilic Aromatic Substitution Patterns on the 3-Chloro-5-methoxyaniline Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commasterorganicchemistry.com The existing substituents on the ring significantly influence the rate and regioselectivity of the reaction. unizin.org
Influence of Chloro and Methoxy (B1213986) Substituents on Ring Activation and Directing Effects
The reactivity of the 3-Chloro-5-methoxyaniline ring towards electrophiles is governed by the combined electronic effects of the chloro, methoxy, and amino (or ammonium) groups.
Activating and Deactivating Effects: Substituents that donate electrons to the ring increase its electron density, making it more nucleophilic and thus more reactive towards electrophiles; these are called activating groups. libretexts.org Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards EAS. libretexts.org The methoxy (-OCH3) and amino (-NH2) groups are strong activating groups due to their ability to donate a lone pair of electrons to the ring via resonance. organicchemistrytutor.compressbooks.pub The chloro (-Cl) group, on the other hand, is a deactivating group due to its inductive electron-withdrawing effect, which outweighs its weak resonance-donating effect. pressbooks.pub In the hydrochloride salt form, the ammonium group (-NH3+) is a strong deactivating group.
Directing Effects: The position of the incoming electrophile is determined by the directing effects of the existing substituents. unizin.org Both activating and deactivating groups influence the distribution of electron density in the ring. organicchemistrytutor.com
Ortho-, Para-Directors: The methoxy and amino groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.compressbooks.pub This is because the resonance structures show an increase in electron density at these positions. organicchemistrytutor.com Halogens, like chlorine, are also ortho-, para-directors despite being deactivators. pressbooks.pubyoutube.com
Meta-Directors: Strongly and moderately deactivating groups are typically meta-directors. youtube.com
In 3-Chloro-5-methoxyaniline, the powerful activating and ortho-, para-directing effects of the methoxy and amino groups dominate. The strongest donating group dictates the site of substitution. ualberta.ca Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino and methoxy groups (positions 2, 4, and 6). Steric hindrance may influence the relative yields of the different isomers.
Reactions Involving the Chlorine Atom on the Aromatic Ring
The chlorine atom on the aromatic ring of 3-Chloro-5-methoxyaniline can be replaced through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org It is a versatile method for forming C-C bonds. wikipedia.org The reaction of 3-Chloro-5-methoxyaniline with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield a substituted biphenyl (B1667301) or styrene (B11656) derivative, respectively. wikipedia.orgnih.gov The reaction can often be carried out in aqueous or solvent-free conditions. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly effective for the formation of C(sp)-C(sp2) bonds. libretexts.org Applying this to 3-Chloro-5-methoxyaniline would allow for the introduction of an alkynyl substituent at the 3-position. organic-chemistry.orgchemrxiv.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that are less stringent. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing substituted anilines and has largely replaced harsher traditional methods. wikipedia.org While 3-Chloro-5-methoxyaniline already possesses an amino group, the Buchwald-Hartwig reaction could be employed to introduce a different amine at the 3-position, potentially after protecting the existing amino group. The reaction is known to be effective for aryl chlorides and can be performed under aqueous conditions. organic-chemistry.orgresearchgate.netresearchgate.net
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki | Organoboron compound | Palladium catalyst, Base wikipedia.org | C-C |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) cocatalyst, Base wikipedia.orglibretexts.org | C-C (sp-sp2) |
| Buchwald-Hartwig | Amine | Palladium catalyst, Base wikipedia.orgorganic-chemistry.org | C-N |
Nucleophilic Aromatic Substitution (SNA_r) Reactions
Nucleophilic aromatic substitution (SNA_r) is a significant reaction pathway for aryl halides, proceeding typically through an addition-elimination mechanism. This mechanism involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The stability of this intermediate is a critical factor in determining the reaction rate.
For an SNA_r reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer complex. In the case of 3-Chloro-5-methoxyaniline;hydrochloride, the situation is complex. The chloro and methoxy groups are positioned meta to the leaving group (another chloro atom if we consider a hypothetical substitution at position 1).
The chloro group is an electron-withdrawing group via its inductive effect, which should, in principle, activate the ring towards nucleophilic attack. Conversely, the methoxy group is generally considered an electron-donating group through resonance, which would deactivate the ring for SNA_r. However, in the meta position, the resonance effect of the methoxy group is minimized, and its inductive electron-withdrawing effect may become more prominent. Furthermore, in the hydrochloride salt form, the anilinium group (-NH3+) is a potent electron-withdrawing group, which should significantly activate the ring for nucleophilic attack.
The general mechanism for an SNA_r reaction is a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of the tetrahedral Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.
The rate of SNA_r reactions is influenced by several factors:
The nature of the leaving group: The reactivity order for halogens as leaving groups in SNA_r reactions is typically F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic.
The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
Solvent effects: Polar aprotic solvents are often used to facilitate SNA_r reactions.
Investigation of Protonation Equilibria and Salt Formation Dynamics
The basicity of the amino group in 3-Chloro-5-methoxyaniline is a key determinant of its behavior in acidic solutions and its salt formation dynamics. The equilibrium between the free amine and its protonated form, the anilinium ion, is characterized by the pKa value.
A predicted pKa value for 3-chloro-5-methoxyaniline is approximately 3.12. mdpi.com This relatively low pKa value, compared to aniline (B41778) (pKa ≈ 4.6), can be attributed to the electron-withdrawing effects of the chloro and methoxy substituents. These groups decrease the electron density on the nitrogen atom, making it a weaker base.
The protonation equilibrium can be represented as follows:
The formation of the hydrochloride salt is a dynamic process involving the transfer of a proton from hydrochloric acid to the aniline nitrogen. Kinetic studies on the reactions of substituted anilines have shown that these are typically fast, equilibrium-controlled processes. The rate of salt formation and dissociation is influenced by factors such as solvent polarity and temperature.
The stability of the resulting anilinium salt is also an important consideration. Studies on the thermal degradation of anilinium salts have shown that the nature of the counter-ion and the substituents on the aromatic ring play a significant role. For instance, in polar aprotic solvents, the degradation of N,N,N-trimethylanilinium halides follows the trend Cl > Br > I, consistent with the order of halide nucleophilicity. researchgate.net
The thermodynamics of the dissociation of anilinium hydrochlorides have been studied for various substituted anilines. These studies provide information on the enthalpy and entropy changes associated with the protonation/deprotonation process, offering a deeper understanding of the factors governing the stability of the salt in solution.
Interactive Data Table: Properties of 3-Chloro-5-methoxyaniline
| Property | Value | Source |
| Predicted pKa | 3.12 ± 0.10 | mdpi.com |
| Form | Solid | mdpi.com |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | mdpi.com |
Computational and Theoretical Investigations of 3 Chloro 5 Methoxyaniline;hydrochloride
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Detailed studies employing Density Functional Theory (DFT) to specifically elucidate the molecular structure and conformation of 3-Chloro-5-methoxyaniline (B31984);hydrochloride are not available in the reviewed literature. Such studies would typically provide crucial data on the molecule's three-dimensional arrangement and energetic stability.
Geometry Optimization and Vibrational Frequency Analysis
Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the theoretical vibrational frequencies for 3-Chloro-5-methoxyaniline;hydrochloride, which would be derived from DFT calculations, has not been reported.
Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals
There is no available data on the electronic structure of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting HOMO-LUMO energy gap, or the visualization of its molecular orbitals.
Predictive Modeling of Spectroscopic Signatures
Predictive modeling for the spectroscopic signatures of this compound has not been a subject of published research. These theoretical predictions are essential for complementing and interpreting experimental spectroscopic data.
Simulated FT-IR and FT-Raman Spectra
No studies presenting the simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound could be identified.
Theoretical NMR Chemical Shift Predictions
Theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) of this compound are not present in the current scientific literature.
Analysis of Reactivity Indices and Reaction Pathways
A computational analysis of the chemical reactivity of this compound through reactivity indices (such as electronegativity, chemical hardness, and electrophilicity index) or the theoretical exploration of its potential reaction pathways is not documented.
Electrophilicity and Nucleophilicity Indices
The electronic properties of a molecule are influenced by its HOMO and LUMO energies researchgate.net. The electrophilicity index, which measures the ability of a molecule to accept electrons, and the nucleophilicity, an index of a molecule's ability to donate electrons, are key to understanding its electronic properties researchgate.net. For 5-chloro-ortho-methoxyaniline, these parameters have been calculated and are presented in the table below. It is reasonable to assume that 3-Chloro-5-methoxyaniline would exhibit comparable values, influenced by the electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy (B1213986) and amino groups.
Interactive Data Table: Calculated Electronic Properties of 5-chloro-ortho-methoxyaniline (Note: This data is for an isomer and serves as an approximation for 3-Chloro-5-methoxyaniline)
| Parameter | Value (eV) |
| HOMO Energy | -5.58 |
| LUMO Energy | -0.83 |
| Ionization Potential | 5.58 |
| Electron Affinity | 0.83 |
| Hardness | 2.375 |
| Softness | 0.421 |
| Electronegativity | 3.205 |
| Electrophilicity Index | 2.158 |
| Nucleophilicity | 0.234 |
Data sourced from a DFT study on 5-chloro-ortho-methoxyaniline. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack tci-thaijo.orgthaiscience.info. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For substituted anilines, the MEP map is significantly influenced by the nature and position of the substituents on the aromatic ring nih.gov. In the case of 3-Chloro-5-methoxyaniline, the following characteristics would be expected on its MEP map:
Negative Potential: The regions of highest negative potential are anticipated to be located around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, owing to the presence of lone pairs of electrons. The aromatic ring itself would also exhibit a negative potential due to the delocalized π-electrons, although this would be modulated by the substituents. These electron-rich zones are the primary sites for electrophilic attack tci-thaijo.orgthaiscience.inforesearchgate.net.
Positive Potential: The hydrogen atoms of the anilinium cation (in the hydrochloride salt) would exhibit a strong positive potential, making them susceptible to interaction with nucleophiles. The presence of the electron-withdrawing chlorine atom would also contribute to regions of less negative or slightly positive potential on the aromatic ring, particularly in its vicinity.
Studies on Intermolecular Interactions and Hydrogen Bonding
The hydrochloride salt of 3-Chloro-5-methoxyaniline exists as an ionic pair, and its solid-state structure is dominated by intermolecular interactions, particularly hydrogen bonding. In anilinium salts, the ammonium (B1175870) group (-NH3+) acts as a strong hydrogen bond donor, while the chloride anion (Cl-) is an effective hydrogen bond acceptor.
Studies on similar anilinium salts, such as anilinium hydrogen sulfate (B86663), reveal extensive N—H⋯O hydrogen bonding networks that dictate the crystal packing nih.gov. For this compound, the primary hydrogen bonding interactions would be of the N—H⋯Cl type. The three hydrogen atoms of the anilinium group would form strong hydrogen bonds with the surrounding chloride ions.
Exploration of Non-Linear Optical (NLO) Properties
Organic molecules with significant push-pull electronic systems, characterized by electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties nih.gov. These materials have potential applications in optoelectronics and photonics nih.gov.
Substituted anilines are known to be promising candidates for NLO materials researchgate.net. The NLO response is related to the first and second hyperpolarizabilities (β and γ) of the molecule. In 3-Chloro-5-methoxyaniline, the amino and methoxy groups act as electron donors, while the chloro group is an electron-withdrawing substituent. This arrangement, coupled with the π-system of the benzene (B151609) ring, creates an intramolecular charge transfer system, which is a prerequisite for NLO activity.
Theoretical studies on halogenated aniline (B41778) oligomers have shown that the nature and position of substituents significantly affect the hyperpolarizability values researchgate.net. While specific NLO data for this compound is not available, it is plausible that this molecule would exhibit some NLO response. Computational methods, such as DFT, are often employed to calculate the hyperpolarizabilities of such compounds to screen for potential NLO applications nih.gov.
Advanced Spectroscopic Characterization Techniques for 3 Chloro 5 Methoxyaniline;hydrochloride in Research
Vibrational Spectroscopy Applications: FT-IR and FT-Raman
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and fingerprinting the molecular structure of 3-Chloro-5-methoxyaniline (B31984) hydrochloride. researchgate.net These methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa, providing a more complete vibrational profile. spectroscopyonline.comthermofisher.com
In the hydrochloride salt, the aniline (B41778) amine group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This significantly influences the vibrational spectra compared to its free base form.
Expected FT-IR and FT-Raman Vibrational Modes for 3-Chloro-5-methoxyaniline hydrochloride:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) | Description |
| N-H Stretch | 3200-2800 | IR (Broad, Strong) | Stretching vibrations of the N-H bonds in the -NH₃⁺ group. The broadness is due to hydrogen bonding. |
| C-H (Aromatic) Stretch | 3100-3000 | IR (Medium), Raman (Strong) | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |
| C-H (Methoxy) Stretch | 2950-2850 | IR (Medium), Raman (Medium) | Asymmetric and symmetric stretching of the C-H bonds in the -OCH₃ group. |
| C=C (Aromatic) Stretch | 1600-1450 | IR & Raman (Variable) | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring, creating a characteristic fingerprint. |
| N-H Bend | 1600-1500 | IR (Medium) | Bending vibrations of the N-H bonds in the -NH₃⁺ group. |
| C-O (Ether) Stretch | 1280-1200 (Aryl-Alkyl) | IR (Strong) | Asymmetric stretching of the Ar-O-CH₃ bond. |
| C-N Stretch | 1300-1200 | IR (Medium) | Stretching of the carbon-nitrogen bond. |
| C-Cl Stretch | 800-600 | IR (Strong) | Stretching of the carbon-chlorine bond. |
Accurate assignment of spectral bands is critical for structural confirmation. The process involves several key considerations:
Correlation Charts: Standard correlation charts are used for the initial assignment of major functional groups based on their known absorption or scattering frequency ranges.
Complementary Data: Since FT-IR and Raman spectroscopy are based on different principles (dipole moment change for IR, polarizability change for Raman), their combined use provides a more comprehensive analysis. spectroscopyonline.com For a molecule like 3-Chloro-5-methoxyaniline, non-polar bonds or symmetric vibrations will be more prominent in Raman spectra, while polar functional groups like C-O, C-N, and C-Cl will show strong IR absorption. thermofisher.com
Sample Preparation: The choice of sampling technique, such as Attenuated Total Reflectance (ATR) for FT-IR, can simplify analysis for solid samples with minimal preparation. contractlaboratory.com
Computational Modeling: Density Functional Theory (DFT) calculations are often employed to predict vibrational frequencies. Comparing the experimental spectrum with the computationally generated spectrum can validate the assignments of complex vibrational modes in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 3-Chloro-5-methoxyaniline hydrochloride, ¹H and ¹³C NMR provide definitive structural information.
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the ammonium protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ammonium group, and the electron-donating effect of the methoxy group.
Predicted ¹H NMR Spectral Data for 3-Chloro-5-methoxyaniline hydrochloride (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₃⁺ | ~10-12 | Broad Singlet | - | 3H |
| Aromatic H | ~6.5-7.5 | Multiplet(s) | ~2-3 Hz (meta) | 3H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | - | 3H |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached substituents.
Predicted ¹³C NMR Spectral Data for 3-Chloro-5-methoxyaniline hydrochloride (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Description |
| C-NH₃⁺ | ~140-150 | Aromatic carbon bonded to the ammonium group. |
| C-Cl | ~135 | Aromatic carbon bonded to chlorine. |
| C-OCH₃ | ~160 | Aromatic carbon bonded to the methoxy group. |
| Aromatic C-H | ~100-115 | Aromatic carbons bonded to hydrogen. |
| Methoxy (-OCH₃) | ~55 | Carbon of the methoxy group. |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. researchgate.net Cross-peaks would appear between protons that are spin-coupled (typically adjacent or meta-coupled in an aromatic system), confirming their relative positions on the ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. emerypharma.com It generates a cross-peak for each C-H bond, definitively linking the proton assignments to the carbon skeleton. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows couplings between protons and carbons over two to three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, it would show correlations from the methoxy protons to the methoxy carbon and the aromatic carbon at position 5, and from the aromatic protons to neighboring and distant carbons, confirming the 3-chloro-5-methoxy substitution pattern.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org When analyzed by techniques like electron ionization (EI-MS), the compound is typically observed as its free base, 3-chloro-5-methoxyaniline.
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 157. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 159 with an intensity approximately one-third that of the molecular ion peak. This isotopic pattern is a clear indicator of the presence of one chlorine atom.
Expected Fragmentation Patterns: The molecular ion is unstable and breaks into smaller, charged fragments. libretexts.org
Loss of a methyl radical (-•CH₃): [M-15]⁺ leading to a peak at m/z 142.
Loss of a formyl radical (-•CHO): [M-29]⁺ leading to a peak at m/z 128.
Loss of chlorine radical (-•Cl): [M-35]⁺ leading to a peak at m/z 122.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). colorado.edu This precision allows for the unambiguous determination of the elemental formula. researchwithrutgers.com For 3-Chloro-5-methoxyaniline (C₇H₈ClNO), HRMS can easily distinguish its exact mass from other potential formulas with the same nominal mass. This capability is invaluable for confirming the identity of a newly synthesized compound and for assessing its purity by detecting and identifying trace impurities. oup.comsci-hub.se
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The absorption spectrum is characteristic of the compound's electronic structure. For aromatic compounds like 3-Chloro-5-methoxyaniline hydrochloride, the main absorptions are due to π → π* transitions within the benzene ring. ijermt.org
The positions and intensities of these absorption bands are affected by the substituents on the ring. uobabylon.edu.iq The methoxy group (-OCH₃) is an auxochrome that typically causes a bathochromic (red) shift to longer wavelengths. Conversely, the chloro (-Cl) and, particularly, the protonated amino group (-NH₃⁺) are electron-withdrawing and tend to cause a hypsochromic (blue) shift to shorter wavelengths compared to aniline. ijermt.org The resulting spectrum is a composite of these effects. In acidic solution, the spectrum of 3-Chloro-5-methoxyaniline hydrochloride would be expected to resemble that of a substituted benzene rather than a substituted aniline, due to the protonation of the lone pair on the nitrogen atom.
Expected UV-Vis Absorption Data for 3-Chloro-5-methoxyaniline hydrochloride:
| Transition Type | Expected λₘₐₓ (nm) | Solvent |
| π → π* (Benzenoid) | ~250-290 | Ethanol (B145695) or Water |
The exact λₘₐₓ would need to be determined experimentally, but it is predicted to occur at a shorter wavelength than the free base (3-Chloro-5-methoxyaniline) due to the electron-withdrawing nature of the -NH₃⁺ group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.
While specific X-ray crystallographic data for 3-chloro-5-methoxyaniline;hydrochloride are not publicly available in crystallographic databases as of the latest literature review, the application of this technique would yield invaluable insights into its solid-state architecture. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal lattice, allowing for the calculation of an electron density map and, subsequently, a complete molecular structure.
A hypothetical crystallographic study on this compound would provide key parameters that define its crystal structure. These parameters are typically presented in a standardized format, as illustrated in the hypothetical data table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 6.789 |
| c (Å) | 10.111 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 815.6 |
| Z | 4 |
This table showcases the type of foundational data obtained, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, the space group, and the number of molecules per unit cell (Z). From this, a detailed analysis of the molecular geometry and intermolecular forces, such as hydrogen bonding and van der Waals interactions, can be performed.
To provide context, the crystallographic data for the parent compound, aniline hydrochloride, is well-documented. iucr.org The study of its crystal structure reveals an ionic arrangement where each nitrogen atom is equidistant from three chlorine ions. iucr.org
Crystallographic Data for Aniline Hydrochloride iucr.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 15.84 |
| b (Å) | 5.33 |
| c (Å) | 8.58 |
| α (°) | 90 |
| β (°) | 101 |
| γ (°) | 90 |
| Volume (ų) | 710.6 |
| Z | 4 |
Applications of 3 Chloro 5 Methoxyaniline;hydrochloride As a Synthetic Building Block in Academic Research
Precursor in the Synthesis of Heterocyclic Compounds
The reactivity of the amino group, combined with the electronic effects of the chloro and methoxy (B1213986) substituents, makes 3-chloro-5-methoxyaniline (B31984);hydrochloride a key starting material for constructing a variety of heterocyclic scaffolds. These scaffolds are central to the development of new pharmaceuticals and functional materials.
While direct literature examples detailing the synthesis of pyridine (B92270) and pyrazole (B372694) scaffolds specifically from 3-chloro-5-methoxyaniline are not extensively documented in the reviewed sources, the general reactivity of anilines makes them suitable candidates for such transformations. For instance, the synthesis of substituted pyridines can be achieved from aniline (B41778) derivatives. A patented method describes the synthesis of 2-chloro-5-methyl pyridine from 2-amino-5-methylpyridine, demonstrating a pathway from an aminopyridine structure to a chloropyridine, a key industrial pesticide intermediate. bldpharm.com
In a related context, substituted methoxyanilines have been employed in the synthesis of other nitrogen-containing heterocycles. In one study, 3-methoxyaniline was used to prepare 3-Chloro-5-[(3-methoxyphenyl)amino]-4H-1,2,6-thiadiazin-4-one, a precursor for kinase inhibitors. mdpi.com This reaction demonstrates the utility of the methoxyaniline moiety as a nucleophile in the construction of complex heterocyclic systems, suggesting its potential applicability in analogous pyrazole and pyridine syntheses. mdpi.com
The synthesis of furanone and pyrrol-2-one derivatives often involves multi-step reactions where aniline derivatives can be incorporated. Research has shown that 1,5-dihydro-2H-pyrrol-2-ones, also known as 3-pyrroline-2-ones, are important structural units in many bioactive natural products. orientjchem.org One study detailed the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with various nitrogen-containing agents. mdpi.com The reaction with hydrazine (B178648) monohydrate led to the formation of a 1,5-dihydro-2H-pyrrol-2-one derivative, showcasing a ring transformation from a furanone to a pyrrol-2-one. mdpi.com Although this example uses a furanone derivative as the starting material, it highlights the chemical compatibility and relevance of the "3-chloro-5-methoxy" substitution pattern within this class of heterocyclic chemistry.
Intermediate in the Preparation of Complex Organic Molecules
Beyond the synthesis of fundamental heterocyclic cores, 3-chloro-5-methoxyaniline;hydrochloride is an important intermediate in the assembly of more elaborate and functionalized organic molecules. Its trifunctional nature allows for sequential and site-selective reactions to build molecular complexity.
Substituted anilines are well-known monomers for the synthesis of conductive polymers and advanced materials. Research into the chemical polymerization of aniline derivatives is extensive. For example, studies have reported on the kinetic investigation of the oxidative chemical polymerization of 3-methoxyaniline using potassium dichromate as an oxidant in a hydrochloric acid solution. researchgate.net Similarly, poly[N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline] has been synthesized via oxidative polymerization, indicating that methoxy-substituted anilines are effective monomers. researchgate.net
Furthermore, nanocomposites with unique properties have been developed using related monomers. A porous nanocomposite of Polyhedron Mn(III) oxide/β-Mn(IV) oxide/Poly-o-chloroaniline was prepared and characterized for electroanalytical photon detection. mdpi.com These examples, utilizing closely related isomers, underscore the potential of 3-chloro-5-methoxyaniline as a monomer for producing polymers and materials with tailored electronic and optical properties. researchgate.netmdpi.com
Table 1: Examples of Polymers Synthesized from Related Aniline Monomers
| Monomer | Polymer Synthesized | Application/Property | Citation |
| 3-Methoxyaniline | Poly(3-methoxyaniline) | Conductive Polymer | researchgate.net |
| 2-Methoxyaniline | Poly[N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline] | N-Substituted Polyaniline | researchgate.net |
| o-Chloroaniline | Poly-o-chloroaniline Nanocomposite | Photon Detection | mdpi.com |
The structural motifs present in 3-chloro-5-methoxyaniline are found in many classes of dyes and pigments. Azo dyes, in particular, are readily synthesized from aniline derivatives through diazotization and coupling reactions. Research has been conducted on the synthesis of dis-azo disperse dyes derived from 2-methoxy-5-nitroaniline (B165355) and 3-chloroaniline (B41212). orientjchem.org These dyes were successfully applied to polyester (B1180765) and nylon fabrics, exhibiting good color fastness and high tinctoral strength. orientjchem.org
Another study detailed the synthesis and characterization of an azo dye derived from 2-methoxyaniline, which was then used to form metal complexes. impactfactor.org The resulting compounds showed potential applications in healthcare and as sensors for metal ions. impactfactor.org The successful use of both chloroaniline and methoxyaniline building blocks in these studies strongly suggests that 3-chloro-5-methoxyaniline is a highly suitable precursor for the development of novel azo dyes and other pigments.
Role in the Creation of Novel Aromatic Systems and Conjugated Structures
The creation of novel aromatic and conjugated systems is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. 3-Chloro-5-methoxyaniline serves as a key building block in this arena, primarily due to its utility in constructing complex, biologically active molecules and functional materials.
A significant application lies in the synthesis of kinase inhibitors, which are crucial in anticancer therapy. ed.ac.uknih.gov The anilinopyrimidine scaffold is a common chemotype found in numerous clinically approved kinase inhibitors. mdpi.com The synthesis of these complex molecules often involves the coupling of an aniline derivative to a heterocyclic core. For example, 3-methoxyaniline has been used as a key fragment in the synthesis of 1,2,6-thiadiazinone kinase inhibitors. mdpi.com
The development of dis-azo dyes from chloro- and methoxy-substituted anilines also represents the creation of extended conjugated systems, which are responsible for their color and potential as organic photoconductors. orientjchem.org Furthermore, the polymerization of aniline derivatives leads to the formation of macromolecules with extensive π-conjugated backbones, which are fundamental to their conductive properties. researchgate.net The ability to use 3-chloro-5-methoxyaniline and its isomers to build these varied and complex structures highlights its important role as a versatile component in the synthetic chemist's toolbox for creating novel aromatic and conjugated systems.
Analytical Method Development for 3 Chloro 5 Methoxyaniline;hydrochloride
Chromatographic Techniques for Purity Analysis and Quantification
Chromatographic methods are central to the separation, identification, and quantification of 3-Chloro-5-methoxyaniline (B31984);hydrochloride and its potential impurities. The choice of technique is often dictated by the analyte's properties and the specific requirements of the analysis, such as speed, sensitivity, and resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-Chloro-5-methoxyaniline;hydrochloride. A reverse-phase (RP) HPLC method offers a straightforward and effective means for its separation and quantification. sielc.com
A typical RP-HPLC method for 3-Chloro-5-methoxyaniline would employ a C18 column, which provides excellent retention and separation for moderately polar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com The inclusion of an acid, like phosphoric acid, in the mobile phase helps to protonate the aniline (B41778) functional group, ensuring a single ionic state and leading to sharper, more symmetrical peaks. For applications requiring mass spectrometric (MS) detection, a volatile acid like formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com
Below is a table outlining a potential set of parameters for an HPLC method for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
| Expected Retention Time | ~4.5 minutes |
This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. scispace.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. waters.com This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For this compound, converting an HPLC method to a UPLC method can lead to much faster analysis times without compromising, and often improving, the quality of the separation. sielc.com
The principles of separation in UPLC are the same as in HPLC, so a similar reverse-phase approach would be applicable. The primary advantage is the reduction in analysis time and solvent consumption, making it a more cost-effective and environmentally friendly option for high-throughput screening or rapid purity checks. waters.com
The following table details a potential UPLC method for the rapid quantification of this compound.
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm or MS/MS detection |
| Column Temperature | 40 °C |
| Run Time | 2 minutes |
| Expected Retention Time | ~0.8 minutes |
The enhanced speed of UPLC makes it particularly suitable for in-process controls and reaction monitoring where rapid feedback is essential.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, anilines, including 3-Chloro-5-methoxyaniline, often exhibit poor chromatographic behavior due to their polarity and potential for adsorption on the column, leading to peak tailing. Furthermore, the hydrochloride salt form is non-volatile. Therefore, direct GC analysis is not typically feasible.
To overcome these limitations, derivatization is a common strategy. This involves chemically modifying the analyte to create a more volatile and less polar derivative. For anilines, acylation is a widely used derivatization technique.
Key considerations for developing a GC method for this compound are summarized in the table below.
| Consideration | Description |
| Sample Preparation | The hydrochloride salt must first be neutralized to the free base. This is typically achieved by extraction from an alkaline aqueous solution into an organic solvent. |
| Derivatization Reagent | Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can be used to acylate the primary amine group, forming a stable, volatile amide derivative. nih.gov |
| Reaction Conditions | The derivatization reaction is usually carried out in an aprotic solvent like ethyl acetate (B1210297) or acetonitrile. The reaction is often rapid and can be performed at room temperature or with gentle heating. |
| GC Column | A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for the separation of the resulting amide derivatives. |
| Detection | A Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer (MS) is preferred for its high selectivity and ability to confirm the identity of the derivative based on its mass spectrum. nih.govd-nb.info |
This approach allows for the sensitive and selective determination of 3-Chloro-5-methoxyaniline, even in complex matrices.
Spectrophotometric Methods for Detection and Quantification in Research
Spectrophotometric methods, particularly those based on colorimetric reactions, offer a simple, cost-effective, and rapid alternative to chromatographic techniques for the quantification of aromatic amines in certain research applications.
A well-established spectrophotometric method for the determination of primary aromatic amines is based on the diazo coupling reaction. nih.govacs.org This two-step process involves the diazotization of the primary aromatic amine followed by coupling with a suitable aromatic compound (a coupling agent) to form a highly colored azo dye. The intensity of the color, which is directly proportional to the concentration of the amine, can then be measured using a spectrophotometer.
The development of such an assay for this compound would involve the following steps:
Diazotization : The primary amine group of 3-Chloro-5-methoxyaniline is reacted with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt. orientjchem.org
Coupling : The resulting diazonium salt is then immediately reacted with a coupling agent, such as N-(1-naphthyl)ethylenediamine or R-salt (disodium 3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate), in an alkaline medium. This reaction forms a stable and intensely colored azo compound.
A related compound, 2-Chloro-5-methoxyaniline, has been successfully used as a diazotizing reagent to create a spectrophotometric assay for the quantification of paracetamol, demonstrating the viability of this chemical reaction for analytical purposes.
The resulting azo dye exhibits a characteristic maximum absorbance (λmax) in the visible region, which can be used for quantification.
To ensure the accuracy, sensitivity, and reproducibility of a diazo coupling-based assay, several reaction parameters must be carefully optimized. The optimization of these parameters is crucial for maximizing color development and ensuring the stability of the final colored product.
The key parameters to be optimized for the analysis of this compound are outlined in the table below.
| Parameter | Influence and Optimization Considerations |
| Acid Concentration | The concentration of the acid used for diazotization affects the stability of the diazonium salt. The optimal concentration needs to be determined to ensure complete diazotization without causing decomposition. |
| Sodium Nitrite Concentration | A sufficient excess of sodium nitrite is required to drive the diazotization reaction to completion. However, a large excess must be avoided as it can interfere with the coupling reaction. Any excess nitrite is often quenched with sulfamic acid. orientjchem.org |
| Reaction Temperature | Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. |
| Coupling Agent Concentration | The concentration of the coupling agent should be sufficient to ensure that all the diazonium salt reacts to form the azo dye. |
| pH of Coupling Medium | The coupling reaction is pH-dependent. An alkaline medium is generally required to facilitate the electrophilic substitution of the diazonium salt onto the electron-rich coupling agent. The optimal pH must be established. |
| Reaction Time | The time required for both the diazotization and the coupling reactions should be optimized to ensure complete reaction and stable color development before measurement. |
| Diluting Solvent | The choice of solvent to dilute the final colored solution can affect the stability and absorbance of the azo dye. |
By systematically optimizing these parameters, a sensitive and reliable spectrophotometric method can be developed and validated for the quantification of this compound in various research contexts.
Impurity Profiling and Isolation Techniques
The development of robust analytical methods is critical for ensuring the purity and quality of active pharmaceutical ingredients (APIs). For 3-Chloro-5-methoxyaniline hydrochloride, a key intermediate in various synthetic processes, a thorough understanding of its impurity profile is essential. Impurity profiling involves the detection, identification, and quantification of each impurity present in the substance. This process is integral to controlling the quality of the final product and meeting regulatory standards. The impurities can originate from various sources, including the synthetic route, degradation of the final product, or contamination from starting materials and solvents.
The typical synthesis of 3-Chloro-5-methoxyaniline involves the reduction of a substituted nitrobenzene (B124822), specifically 1-chloro-3-methoxy-5-nitrobenzene (B2937181). nih.govresearchgate.netwikipedia.orgyoutube.com This synthetic pathway can lead to a range of process-related impurities. These may include residual starting materials, intermediates, and by-products from side reactions. Furthermore, like many aromatic amines, 3-Chloro-5-methoxyaniline is susceptible to degradation, primarily through oxidation, which can occur during synthesis, purification, or storage. wikipedia.org
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary techniques for impurity profiling of aromatic amines. nih.govd-nb.infoamericanpharmaceuticalreview.com These methods offer the high resolution and sensitivity required to separate and detect impurities, even at trace levels. Gas chromatography-mass spectrometry (GC-MS) can also be employed, sometimes requiring derivatization to improve the volatility and chromatographic behavior of the analytes. nih.gov
Potential Impurities
A comprehensive impurity profile for 3-Chloro-5-methoxyaniline hydrochloride would include several potential process-related and degradation impurities. Based on its common synthetic route from 1-chloro-3-methoxy-5-nitrobenzene, the following impurities could be anticipated:
Starting Material: Unreacted 1-chloro-3-methoxy-5-nitrobenzene.
Isomeric Impurities: Positional isomers of the starting material and the final product, such as 1-chloro-5-methoxy-2-nitrobenzene or 3-chloro-2-methoxyaniline, which may arise from impurities in the initial starting materials.
Intermediates: Partially reduced intermediates, for instance, nitroso or hydroxylamino analogues of the parent compound.
By-products: Compounds formed from side reactions, such as dichlorinated or dimethoxylated species.
Degradation Products: Oxidation of the amine can lead to the formation of colored impurities, including azoxy, azo, and polymeric compounds. wikipedia.org
The table below summarizes the potential impurities and their origin.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Molecular Formula | Probable Origin |
|---|---|---|---|
| 1-Chloro-3-methoxy-5-nitrobenzene | C₇H₆ClNO₃ | Unreacted starting material | |
| 3-Chloro-2-methoxyaniline | C₇H₈ClNO | Isomeric impurity | |
| 5-Chloro-2-methoxyaniline | C₇H₈ClNO | Isomeric impurity | |
| 1,3-Dichloro-5-methoxyaniline | C₇H₇Cl₂NO | By-product | |
| Azoxy-bis(3-chloro-5-methoxybenzene) | C₁₄H₁₂Cl₂N₂O₃ | Oxidation by-product |
Analytical Method Development
The development of a suitable analytical method is a multi-step process. For 3-Chloro-5-methoxyaniline hydrochloride, a reversed-phase HPLC (RP-HPLC) method is often the most appropriate choice.
A typical method would utilize a C18 column with a gradient elution program. The mobile phase would likely consist of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate) and an organic modifier like acetonitrile or methanol. japsonline.comsielc.com The pH of the mobile phase is a critical parameter to control the retention and peak shape of the basic aniline compound and its impurities.
The following table outlines a hypothetical, yet representative, HPLC method for the analysis of 3-Chloro-5-methoxyaniline hydrochloride and its impurities.
Table 2: Example HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.01 M Ammonium Acetate in Water (pH adjusted to 7.0) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 25 | 80 | | | 30 | 80 | | | 31 | 20 | | | 40 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |
Detection is typically performed using a UV detector, as the aromatic rings of the analyte and its impurities are chromophoric. For more comprehensive analysis, a photodiode array (PDA) detector can be used to obtain UV spectra of each peak, aiding in peak identification and purity assessment.
For structural elucidation of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is indispensable. americanpharmaceuticalreview.comresearchgate.net Electrospray ionization (ESI) in positive mode is generally suitable for analyzing amines, generating a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which allows for the determination of the elemental composition of an impurity. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the impurity ions, providing structural information that, when compared with the fragmentation of the parent compound, can help to identify the site of modification. americanpharmaceuticalreview.com
Isolation Techniques
When an impurity is detected at a significant level or is unknown, it must be isolated for full structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Preparative HPLC is a powerful technique for isolating impurities. d-nb.info The analytical HPLC method can often be scaled up to a preparative scale by increasing the column diameter and flow rate.
The fractions corresponding to the impurity peak are collected, and the solvent is removed to yield the isolated impurity. Other isolation techniques that can be considered include column chromatography and solid-phase extraction (SPE). d-nb.info SPE, in particular, can be a useful tool for sample cleanup and enrichment of impurities before analysis or isolation. wikipedia.org For certain impurities, crystallization techniques may also be effective.
Once isolated, a battery of spectroscopic techniques, including ¹H NMR, ¹³C NMR, MS, and IR, are used to definitively determine the structure of the impurity. d-nb.info This information is crucial for understanding the reaction pathways that lead to impurity formation and for implementing control strategies to minimize their presence in the final product.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 3-Chloro-5-methoxyaniline hydrochloride |
| 3-Chloro-5-methoxyaniline |
| 1-Chloro-3-methoxy-5-nitrobenzene |
| 1-Chloro-5-methoxy-2-nitrobenzene |
| 3-Chloro-2-methoxyaniline |
| 5-Chloro-2-methoxyaniline |
| 1,3-Dichloro-5-methoxyaniline |
| Azoxy-bis(3-chloro-5-methoxybenzene) |
| Azo-bis(3-chloro-5-methoxybenzene) |
| Acetonitrile |
| Methanol |
Future Research Directions and Unexplored Avenues for 3 Chloro 5 Methoxyaniline;hydrochloride
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of substituted anilines is a cornerstone of organic chemistry, but traditional methods often rely on harsh conditions or generate significant waste. Future research must prioritize the development of novel and sustainable, or "green," synthetic pathways.
Current research in the broader field of aniline (B41778) synthesis points toward several promising strategies that could be adapted for 3-Chloro-5-methoxyaniline (B31984). Green chemistry principles encourage the use of less hazardous reagents and solvents. For instance, a novel method for producing substituted anilines from benzyl (B1604629) azides has been developed, which could be amenable to large-scale preparation. chemrxiv.orgchemrxiv.org Another sustainable approach involves the zinc metal-mediated chemoselective reduction of nitroarenes in water, eliminating the need for organic solvents. rsc.org This method has proven effective for sterically hindered molecules and is chemoselective for the nitro group, leaving other functional groups like halides unaffected. rsc.org
Furthermore, innovative catalytic systems are being explored. A reported synthesis of anilines from cyclohexanones using a Palladium/Carbon (Pd/C)–ethylene system represents a hydrogen transfer reaction that avoids the direct use of hydrogen gas. acs.org Copper-catalyzed rearrangements of N-methoxyanilines also present a novel route to meta-substituted anilines, a strategy that could be highly relevant for the target compound. acs.org These emerging methods stand in contrast to more traditional routes, which, while effective, may have larger environmental footprints.
| Synthetic Strategy | Description | Potential Advantages for 3-Chloro-5-methoxyaniline Synthesis | Reference |
|---|---|---|---|
| Zinc-Mediated Reduction | Reduction of the corresponding nitroaromatic precursor using zinc metal in an aqueous solution of ammonium (B1175870) chloride. | High yields, avoids organic solvents, chemoselective for the nitro group, leaving the chloro-substituent intact. | rsc.org |
| Pd/C–Ethylene System | Synthesis from a corresponding cyclohexanone (B45756) derivative via a hydrogen transfer reaction with ethylene. | Avoids direct use of H₂ gas, utilizes a common industrial catalyst. | acs.org |
| From Benzyl Azides | A method to generate substituted anilines from benzyl azides with an ortho/para electron-withdrawing group. | Provides a unique synthetic route that may offer different substrate scope and scalability. | chemrxiv.orgchemrxiv.org |
| Copper-Catalyzed Rearrangement | Involves a chemrxiv.orgnih.gov-methoxy rearrangement of an N-methoxyaniline precursor to form a meta-substituted product. | Directly applicable to forming the meta-substitution pattern seen in 3-Chloro-5-methoxyaniline. | acs.org |
Investigation of Advanced Spectroscopic Applications for Real-Time Monitoring
The optimization of chemical manufacturing processes relies on a detailed understanding of reaction kinetics, intermediate formation, and byproduct generation. Process Analytical Technology (PAT) tools are crucial for this, and advanced spectroscopic methods are at the forefront of this field. mdpi.comresearchgate.net Future research should focus on applying these techniques to the synthesis and reactions of 3-Chloro-5-methoxyaniline hydrochloride for real-time monitoring.
Techniques like extractive electrospray ionization-tandem mass spectrometry (EESI-MS) have been successfully used to monitor aniline reactions online. nih.govresearchgate.net This method allows for the continuous detection of reactants, intermediates, and byproducts directly from the reaction mixture without offline sample preparation. nih.govresearchgate.net Implementing EESI-MS would provide invaluable, time-resolved data on reaction mechanisms involving 3-Chloro-5-methoxyaniline hydrochloride, enabling precise process control and optimization.
Vibrational spectroscopy also holds immense potential. Time-resolved Infrared (IR) Spectroscopy can track changes in the vibrational modes of molecules, identifying transient intermediates during a reaction. numberanalytics.com Similarly, Raman spectroscopy is a powerful, non-invasive technique that can quantify various compounds in a reaction mixture, including metabolites, nutrients, and by-products, making it highly suitable for in-line industrial applications. mdpi.com
| Spectroscopic Technique | Principle of Operation | Potential Application for 3-Chloro-5-methoxyaniline;hydrochloride | Reference |
|---|---|---|---|
| EESI-MS | Soft ionization mass spectrometry for direct, real-time analysis of analytes in a reaction. | Online monitoring of synthesis, tracking formation of intermediates and byproducts, mechanism elucidation. | nih.govresearchgate.net |
| Time-Resolved IR Spectroscopy | Uses ultrafast IR pulses in a pump-probe setup to monitor changes in vibrational modes over time. | Studying reaction kinetics and dynamics, identifying short-lived transient species in reactions. | numberanalytics.com |
| Raman Spectroscopy | A non-destructive light scattering technique that provides chemical-specific information. | In-line, real-time quantification of reactants, products, and impurities in a manufacturing process. | mdpi.com |
| Fluorescence Spectroscopy | Measures fluorescence from a sample, which can be sensitive to the chemical environment. | Could be developed as a low-cost, in-line sensor if fluorescent derivatives or intermediates are involved. | mdpi.comresearchgate.net |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. digitellinc.com For a molecule like 3-Chloro-5-methoxyaniline, ML models offer the potential to predict its properties and reactivity, accelerating discovery and reducing the reliance on costly and time-consuming experimentation.
Researchers have successfully developed ML models to predict the mutagenicity and carcinogenicity of aromatic amines with high accuracy. nih.govacs.orgnih.gov These models often use quantum chemical descriptors calculated via methods like Density Functional Theory (DFT) as inputs. nih.gov For instance, a study using four different ML methods, including hierarchical support vector regression (HSVR), achieved high correlation (r² > 0.73) in predicting the mutagenicity of a 25-molecule test set of aromatic amines. nih.gov Applying such models to 3-Chloro-5-methoxyaniline and its potential derivatives could rapidly screen for toxicological endpoints early in the development process.
Beyond safety, ML can predict chemical reactivity. A model has been developed that predicts the site of electrophilic aromatic substitution with 93% accuracy using only the molecule's structure as an input. acs.org This tool could be invaluable for planning derivatization reactions of 3-Chloro-5-methoxyaniline, predicting the most likely positions for functionalization and guiding synthetic strategy.
| Machine Learning Application | Methodology | Predicted Property/Outcome | Potential Impact | Reference |
|---|---|---|---|---|
| Mutagenicity Prediction | Models like HSVR and Support Vector Machines using quantitative structure-activity relationships (QSAR). | The likelihood of a compound causing genetic mutations. | Early-stage safety assessment, prioritizing safer derivatives. | nih.govacs.org |
| Carcinogenicity Classification | Decision tree models based on DFT descriptors of activated metabolites. | Classification of a compound as potentially carcinogenic. | Informs long-term toxicological risk assessment. | nih.gov |
| Reactivity Prediction | ML models using quantum mechanics descriptors to identify reactive sites. | The most probable site for electrophilic aromatic substitution. | Guides synthetic planning and reaction design, saving time and resources. | acs.org |
Development of New Derivatization Strategies and Functional Group Interconversions
As a chemical building block, the value of 3-Chloro-5-methoxyaniline hydrochloride lies in its potential for derivatization to create more complex and functional molecules. Future research should focus on developing novel strategies to modify its structure. The presence of three distinct functional handles—the amine, the chloro group, and the activated aromatic ring—offers a rich platform for chemical exploration.
The chloro and amine groups allow for a range of well-established transformations. The chloro substituent is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon bonds. ossila.com The amine group can be readily transformed into a wide array of other functionalities, such as amides, sulfonamides, or diazonium salts, the latter being a gateway to many other substituents.
More advanced, multi-component reactions (MCRs) offer a path to rapidly increase molecular complexity. researchgate.net For example, synergistic rhodium- and Brønsted acid-catalyzed reactions have been used to access multi-substituted anilines from quinone imine ketals and diazo compounds. researchgate.net Adapting such strategies could lead to novel molecular scaffolds from 3-Chloro-5-methoxyaniline in a single, efficient step. Furthermore, new derivatization reagents are constantly being developed, such as aniline-based mass tags for the high-specificity detection of aldehydes, which could be adapted for creating novel functional probes. researchgate.net
| Functional Group | Potential Derivatization Strategy | Resulting Structure/Functionality | Reference |
|---|---|---|---|
| Amine (-NH₂) | Acylation, Sulfonylation, Reductive Amination, Diazotization | Amides, Sulfonamides, Secondary/Tertiary Amines, Halides, Hydroxyls, etc. | ossila.com |
| Chloro (-Cl) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Biaryls, Alkylated Arenes, Alkynylated Arenes | ossila.com |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Introduction of additional substituents on the ring. | careers360.com |
| Multiple Groups | Multi-Component Reactions (MCRs) | Complex heterocyclic scaffolds (e.g., quinolines, indoles). | researchgate.net |
Studies on Reactivity in Non-Conventional Media (e.g., Ionic Liquids, Supercritical Fluids)
Moving chemical reactions from conventional volatile organic compounds (VOCs) to non-conventional media like ionic liquids (ILs) or supercritical fluids is a major goal of green chemistry. These media can offer unique advantages in terms of reaction rates, selectivity, and product separation. nih.gov The behavior of 3-Chloro-5-methoxyaniline hydrochloride in these environments is a completely unexplored and highly promising research area.
Ionic liquids are salts that are liquid at low temperatures (<100 °C) and have negligible vapor pressure. Their unique properties, such as high polarity, thermal stability, and tunable solvation characteristics, can dramatically influence reaction outcomes. nih.gov For example, ILs have been used as effective media for diazotization-fluorodediazoniation reactions of anilines, providing a clean and efficient route to fluoroaromatics. researchgate.net They have also been used as supported ionic liquid phases (SILP) to stabilize ruthenium nanoparticles for catalytic CO₂ hydrogenation in aqueous media, demonstrating their potential in advanced catalytic systems. acs.org Investigating key reactions of 3-Chloro-5-methoxyaniline—such as N-alkylation, acylation, or palladium-catalyzed couplings—in a range of task-specific ILs could lead to processes with higher efficiency and easier product/catalyst recovery.
| Medium | Key Properties | Potential Advantages for Reactions of this compound | Reference |
|---|---|---|---|
| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable polarity and solvation properties. | Enhanced reaction rates and selectivity, simplified catalyst recycling, replacement for volatile organic solvents. | nih.govresearchgate.net |
| Supported Ionic Liquid Phases (SILP) | ILs immobilized on a solid support (e.g., activated carbon, silica). | Combines the benefits of ILs with heterogeneous catalysis, improving catalyst stability and reusability. | acs.org |
| Supercritical Fluids (e.g., scCO₂) | Properties intermediate between a gas and a liquid, tunable by pressure and temperature. | Enhanced mass transport, easy separation of products by depressurization, non-toxic and non-flammable solvent. | N/A |
Q & A
Q. What are the recommended storage conditions for 3-Chloro-5-methoxyaniline hydrochloride to ensure stability?
To maintain stability, store the compound at 0–6°C in airtight containers protected from light, as recommended by suppliers. This prevents thermal degradation and moisture absorption, which could alter its chemical integrity .
Q. What safety precautions are necessary when handling 3-Chloro-5-methoxyaniline hydrochloride?
- Use tightly sealed goggles and impermeable gloves to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Follow OSHA hazard communication standards (e.g., GHS06 and GHS08 labels) for carcinogenic and toxic substances .
Q. Which spectroscopic techniques are used for structural characterization of 3-Chloro-5-methoxyaniline hydrochloride?
- FT-IR and FT-Raman spectroscopy identify functional groups (e.g., NH₂, Cl, OCH₃) through vibrational modes.
- DFT calculations validate spectral assignments by simulating molecular vibrations and comparing them to experimental data .
Q. How can HPLC methods be optimized for purity assessment of 3-Chloro-5-methoxyaniline hydrochloride?
- Use a C18 column with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio).
- Set UV detection at 207 nm for sensitivity.
- Validate linearity (1–10 µg/mL range) and recovery rates (99–101%) to ensure accuracy .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., FT-IR vs. DFT) be resolved for 3-Chloro-5-methoxyaniline hydrochloride?
Q. What experimental design strategies optimize the synthesis of 3-Chloro-5-methoxyaniline hydrochloride?
- Apply factorial design (e.g., 3² full factorial) to test variables like temperature, reaction time, and chlorinating agents.
- Use response surface methodology to identify optimal conditions for yield and purity .
Q. What methodologies identify trace impurities in 3-Chloro-5-methoxyaniline hydrochloride batches?
- LC-MS/MS detects low-abundance impurities by mass fragmentation patterns.
- Compare retention times and spectral data against reference standards (e.g., EP/BP pharmacopeial guidelines) .
Q. How do computational approaches enhance vibrational spectral interpretation for this compound?
- DFT simulations calculate bond lengths, angles, and dipole moments to assign experimental peaks (e.g., C-Cl stretching at 750 cm⁻¹).
- Use Mulliken charge analysis to predict reactive sites for further derivatization studies .
Methodological Tables
Table 1: Key Spectral Assignments via FT-IR and DFT
Table 2: Factorial Design Parameters for Synthesis Optimization
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Reaction Time (h) | 4 | 8 |
| Chlorinating Agent | POCl₃ | SOCl₂ |
| Based on 3² factorial designs for hydrochloride salt synthesis . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
